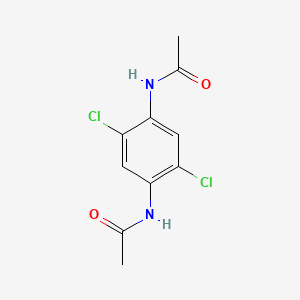

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide

Description

Properties

CAS No. |

314751-38-7 |

|---|---|

Molecular Formula |

C10H10Cl2N2O2 |

Molecular Weight |

261.10 g/mol |

IUPAC Name |

N-(4-acetamido-2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-8(12)10(4-7(9)11)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

KEDDUGUUNLEUOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization-Coupling-Reduction Pathway

The synthesis of 2,5-dichloro-1,4-phenylenediamine, a critical precursor, follows a three-step sequence as outlined in patent CN103508903A:

Step 1: Diazotization of Aniline

Aniline undergoes diazotization in hydrochloric acid (2.0–2.5 equivalents) with sodium nitrite (0.95–1.15 equivalents) at 0–5°C. This generates a diazonium salt intermediate, which is stabilized under acidic conditions to prevent decomposition.

Step 2: Coupling with 2,5-Dichlorophenol

The diazonium salt reacts with 2,5-dichlorophenol in aqueous medium, forming 4-amino-2,5-dichloroazobenzene. This step requires precise pH control (3.5–4.0) to maximize coupling efficiency while minimizing side reactions.

Step 3: Catalytic Hydrogenation

The azo compound undergoes reduction using hydrogen gas in the presence of a palladium-carbon catalyst under acidic conditions (HCl, 90°C). This step achieves quantitative conversion to 2,5-dichloro-1,4-phenylenediamine, with simultaneous recovery of unreacted aniline via steam distillation.

Table 1: Optimization of 2,5-Dichloro-1,4-phenylenediamine Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 2.2–2.4 equivalents | Maximizes diazonium stability |

| Coupling pH | 3.8–4.0 | Reduces oligomer formation |

| Hydrogenation Temp | 85–90°C | Prevents over-reduction |

| Catalyst Loading | 5 wt% Pd/C | Balances cost and activity |

Direct Acetylation Route

Reaction Mechanism and Conditions

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide is synthesized via acetylation of 2,5-dichloro-1,4-phenylenediamine using acetic anhydride or acetyl chloride. The reaction proceeds through nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbon.

Standard Protocol

-

Reagent Setup : 2,5-Dichloro-1,4-phenylenediamine (1 equiv) is suspended in anhydrous dichloromethane.

-

Acetylation : Acetic anhydride (2.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl.

-

Reaction Progress : The mixture is stirred at 25°C for 12 hours, with completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

-

Workup : The product is extracted with 5% NaHCO3, dried over MgSO4, and crystallized from ethanol/water (70:30).

Table 2: Solvent Effects on Acetylation Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 98.5 |

| THF | 7.52 | 78 | 97.2 |

| Acetonitrile | 37.5 | 65 | 95.8 |

Stepwise Coupling-Acetylation Approach

Thiosemicarbazone Intermediate Formation

As demonstrated in ACS Omega (2023), bis-acetamides can be synthesized via heterocyclic intermediates. For this compound, this involves:

Step 1: Synthesis of 2-Chloro-N-arylacetamide

2-Chloroacetic acid reacts with 4-amino-2,5-dichlorophenol in ethanol under reflux, forming the chloroacetamide precursor.

Step 2: Thiosemicarbazone Condensation

The chloroacetamide is treated with thiosemicarbazide in acetic acid/ethanol, yielding a thiosemicarbazone intermediate. IR spectroscopy confirms C=S stretch at 1215 cm⁻¹ and N-H stretches at 3250–3300 cm⁻¹.

Step 3: Cyclization to Bis-thiazole

Reaction with α-bromoketones in ethanol/triethylamine produces bis-thiazole derivatives, which are subsequently hydrolyzed to the target bis-acetamide under basic conditions (pH 10–11).

Key Analytical Data

-

1H NMR (DMSO-d6) : δ 2.26 (s, 6H, CH3), 4.74 (s, 4H, OCH2CO), 7.04–7.95 (m, ArH).

-

13C NMR : 168.0 ppm (C=O), 142.1 ppm (C-Cl), 114.8 ppm (aromatic C-O).

-

Mass Spec : m/z 1070 [M+] consistent with molecular formula C60H50N10O6S2.

Process Optimization Strategies

Temperature Control

Elevated temperatures (>40°C) during acetylation promote diacetylation but risk hydrolyzing the dichlorophenylene core. Kinetic studies indicate an optimal window of 25–30°C for balancing reaction rate and product stability.

Catalysis

Boric acid (0.5 mol%) enhances acetylation yields by coordinating to amine lone pairs, increasing nucleophilicity. This reduces reaction time from 12 hours to 6 hours with comparable purity.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but complicate purification. Dichloromethane remains preferred for its low boiling point (40°C) and ease of removal.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic acetylation steps, achieving 92% yield at 10 g/hr throughput. Residence time optimization (8–10 minutes) prevents clogging from insoluble intermediates.

Waste Stream Management

The direct acetylation route generates 1.2 kg waste/kg product, primarily from aqueous workups. Solvent recovery systems (e.g., thin-film evaporation) reduce dichloromethane consumption by 70%.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less documented.

Common Reagents and Conditions

Common reagents used in reactions with N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide include acetyl chloride for synthesis and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Organic Synthesis

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide serves as a reagent in organic synthesis. It can facilitate the formation of complex molecules due to its reactive functional groups. The compound's chlorinated structure makes it suitable for nucleophilic substitution reactions, allowing the introduction of various functional groups into target molecules.

Biological Studies

In biological research, this compound has been utilized to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays. For instance, it has been investigated for its potential to inhibit specific enzymes that play roles in disease pathways.

Pharmaceutical Development

Research into pharmaceutical applications is ongoing, particularly in developing anticancer agents. The compound's structure allows it to interact with molecular targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Dyes and Pigments

Due to its chemical stability and reactivity, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it suitable for creating vibrant colors used in textiles and coatings .

Material Science

The compound is also explored for its potential applications in material science. Its structural properties may contribute to the development of new materials with specific mechanical or thermal characteristics.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Reagent for complex molecule formation | Facilitates nucleophilic substitution |

| Biological Studies | Enzyme interaction studies | Potential inhibitor in disease pathways |

| Pharmaceutical Development | Anticancer agent research | Cytotoxicity against cancer cell lines |

| Industrial Applications | Production of dyes and pigments | High chemical stability |

| Material Science | Development of new materials | Potential for enhanced properties |

Case Study 1: Anticancer Activity

In recent studies, derivatives of this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways relevant to cancer progression. Computational docking studies revealed strong binding affinities with key targets such as caspase-3 and NF-kappa B, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism by which N,N’-(2,5-Dichloro-1,4-phenylene)bis-acetamide exerts its effects involves interactions with molecular targets such as enzymes and proteins . The pathways involved are specific to the type of reaction or application, with the compound acting as a substrate or inhibitor in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylene Ring

Compound A : N,N'-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutyramide] (CAS: 42487-09-2)

- Structure : Differs by replacing acetamide (-NH-CO-CH₃) with 3-oxobutyramide (-NH-CO-CH₂-CO-CH₃).

- Applications : Raw material for pigments (e.g., Pigment Yellow 128) .

- Physical Properties: Density: 1.439 g/cm³ . Safety: Not classified as hazardous under GHS .

Compound B : N,N'-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1)

Functional Group Modifications

Compound C : Li2-DC-PDFSA (Dilithium (2,5-dichloro-1,4-phenylene)bis((trifluoromethylsulfonyl)amide))

- Structure : Replaces acetamide with triflimide (-N-SO₂-CF₃) groups.

- Applications : High-voltage organic lithium-ion battery materials due to strong electron-withdrawing triflimide groups .

- Redox Potential: ~3.9 V vs. Li/Li+, higher than acetamide derivatives due to stronger EWGs .

Compound D : N,N′-(2-Nitro-1,4-phenylene)bis[acetamide] (CAS: 5345-53-9)

Application-Specific Comparisons

Key Research Findings

- Pigment Synthesis: The dichloro-acetamide structure is critical for colorfastness in pigments. For example, Pigment Yellow 94 (derived from the target compound) exhibits superior lightfastness compared to non-chlorinated analogs .

- Energy Storage: Triflimide derivatives (e.g., Compound C) achieve higher redox potentials (~4 V) than acetamide-based compounds, making them suitable for advanced battery systems .

- Pharmaceutical Relevance : Chlorination enhances metabolic stability, as seen in the target compound’s use as an API .

Biological Activity

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide, with the molecular formula C14H14Cl2N2O4 and CAS number 62715-83-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorinated phenylene backbone with two N-acetylacetamide functional groups. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity and potential interactions with biological targets. The molecular weight is approximately 345.18 g/mol, and its unique structure may contribute to its biological properties.

This compound is believed to exert its biological effects through interactions with specific enzymes or receptors in cellular pathways. The compound may modulate the activity of these targets, leading to various pharmacological effects. Detailed studies are necessary to fully elucidate these mechanisms, but initial findings suggest potential roles in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of related structures have shown activity against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| Compound A | 12.5 | E. coli |

| Compound B | 25 | S. aureus |

| This compound | TBD | TBD |

Anticonvulsant Activity

In a study focusing on anticonvulsant activity, related compounds were tested for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. While specific data on this compound is limited, the findings suggest that similar structures may provide insights into developing new anticonvulsant therapies.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various phenylene derivatives, this compound was evaluated alongside other compounds. Results indicated that while it demonstrated moderate activity against certain bacterial strains, further optimization of the chemical structure could enhance its efficacy.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. Results showed that certain derivatives could inhibit key enzymes involved in metabolic pathways. This suggests that this compound might also possess similar inhibitory effects, warranting further exploration.

Q & A

Q. What are the recommended synthetic routes for N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via acetylation of 2,5-dichloro-1,4-phenylenediamine using acetic anhydride under reflux conditions. Key parameters include temperature control (80–120°C), stoichiometric ratios (2:1 anhydride-to-amine), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-reaction purification via recrystallization (ethanol/water mixtures) ensures high purity .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm is effective for purity assessment. Mobile phases like acetonitrile/water (70:30 v/v) and flow rates of 1.0 mL/min provide baseline separation of degradation products . Complementary techniques include FTIR (amide C=O stretch ~1650 cm⁻¹) and NMR (aromatic proton signals at δ 7.2–7.8 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Avoid dust formation; use chemical impermeable gloves (EN 374 standard), safety goggles, and fume hoods. Store in airtight containers in cool (<25°C), dry environments. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No flash point data exists, but dry chemical extinguishers are recommended for fires .

Advanced Research Questions

Q. How do halogen substituents influence the electrochemical properties of this compound in energy storage applications?

The 2,5-dichloro substituents enhance redox stability by lowering the HOMO/LUMO gap, as observed in analogs like Li2-DC-PDFSA. Cyclic voltammetry (0.1–4.5 V vs. Li/Li⁺) reveals a working potential of ~3.8 V, attributed to electron-withdrawing Cl groups stabilizing radical intermediates. Comparative studies with fluoro or trifluoromethyl analogs show chlorine’s superior charge delocalization .

Q. What methodologies can resolve contradictions in structure-activity relationships (SAR) for derivatives with varying substituents?

Density Functional Theory (DFT) modeling (e.g., B3LYP/6-31G*) predicts electronic effects of substituents (e.g., NO₂, CF₃) on conjugation. Experimental validation via UV-Vis spectroscopy (λmax shifts >20 nm for nitro derivatives) and XRD crystallography (dihedral angle changes in aromatic rings) can reconcile SAR discrepancies .

Q. How can researchers address the lack of toxicological data for this compound?

Implement tiered testing: (1) In silico tools (QSAR, ECOSAR) predict acute toxicity; (2) In vitro assays (Ames test, zebrafish embryo toxicity) screen mutagenicity and developmental effects; (3) Chronic exposure studies (rodent models) assess organ-specific risks. Cross-reference structurally similar compounds (e.g., dichloroaniline derivatives) for hazard extrapolation .

Q. What strategies evaluate environmental persistence when ecological data is unavailable?

Use OECD 301 biodegradation tests (28-day aerobic conditions) to measure mineralization rates. Hydrolysis studies (pH 4–9, 50°C) assess stability, while logP calculations (~1.44) estimate bioaccumulation potential. Sediment/water partitioning (Koc) can be modeled via HPLC-derived retention factors .

Q. How can degradation pathways be analyzed under accelerated aging conditions?

Expose the compound to UV light (254 nm, 72 hrs) or heat (100°C, 48 hrs) and analyze products via LC-MS. Major degradation products include dechlorinated intermediates (m/z 280→245) and oxidized amides (m/z +16). Kinetic studies (Arrhenius plots) predict shelf-life under standard storage .

Q. What role does this compound play in high-performance pigments or polymer additives?

As Pigment Red 214, it exhibits excellent thermal stability (>300°C) and lightfastness (ISO 105-B02:8), making it suitable for automotive coatings. The dichloro groups reduce solubility in polymers, enhancing dispersion in polyamide matrices. Synchrotron XRD confirms π-π stacking interactions critical for color intensity .

Q. What disposal protocols align with international regulations for research-scale waste?

Incinerate at >1000°C with scrubbers to neutralize HCl emissions. Small quantities can be encapsulated in epoxy resin for landfill disposal. Triply rinse containers with acetone before recycling. Compliance with ECHA and TSCA requires documenting waste streams and avoiding aquatic release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.